Betulalbuside A

Descripción general

Descripción

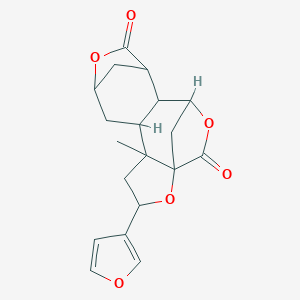

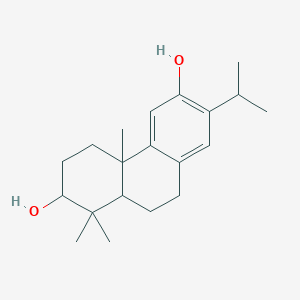

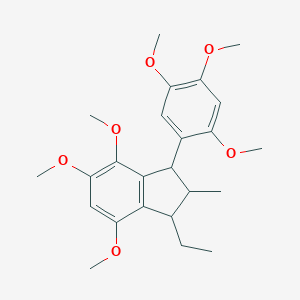

Betulalbuside A is a monoterpene glucoside . It is found in various plants, including Viburnum lantana and the herbs of Ligularia macrophylla .

Molecular Structure Analysis

This compound has a molecular formula of C16H28O7 . Its average mass is 332.389 Da and its mono-isotopic mass is 332.183502 Da . It has a double-bond stereo and 6 of 6 defined stereocentres .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a boiling point of 555.2±50.0 °C at 760 mmHg, and a flash point of 289.6±30.1 °C . It has 7 H bond acceptors, 5 H bond donors, and 8 freely rotating bonds . Its ACD/LogP is -0.42 .Aplicaciones Científicas De Investigación

Actividad Antiinflamatoria

Betulalbuside A: exhibe propiedades antiinflamatorias. Los investigadores han estudiado su potencial para modular las vías inflamatorias, lo que lo convierte en un candidato prometedor para el desarrollo de nuevos fármacos antiinflamatorios .

Efectos Antioxidantes

El compuesto posee actividad antioxidante. Al eliminar los radicales libres y reducir el estrés oxidativo, This compound puede contribuir a la protección celular y la salud general .

Cicatrización de Heridas

Tradicionalmente, Breynia officinalis se ha utilizado para la cicatrización de heridasThis compound puede desempeñar un papel en la promoción de la reparación de tejidos y la aceleración del cierre de heridas .

Tratamiento de la Sífilis

Históricamente, esta planta se ha utilizado para tratar la sífilis. Si bien se necesitan más investigaciones, This compound podría explorarse como una posible terapia complementaria para esta infección de transmisión sexual .

Manejo del Edema

Las hojas de Breynia officinalis se han utilizado para aliviar el edemaThis compound podría contribuir a sus efectos diuréticos, ayudando al equilibrio de líquidos .

Hemorragia Intestinal

En la medicina tradicional, la planta se administra por vía oral para tratar la hemorragia intestinal debido al exceso de trabajoThis compound podría estar involucrado en este efecto terapéutico .

Aplicaciones Dermatológicas

Dadas sus propiedades cicatrizantes y antiinflamatorias, This compound podría encontrar aplicaciones en dermatología, como en formulaciones tópicas para afecciones de la piel .

Mecanismo De Acción

Target of Action

Betulalbuside A is a monoterpene glucoside found in the plant Viburnum lantana It is known to exhibit anti-inflammatory activity , suggesting that it may target proteins or pathways involved in inflammation.

Mode of Action

It is known to have anti-inflammatory properties

Biochemical Pathways

Given its anti-inflammatory activity , it can be inferred that it may influence pathways related to inflammation.

Result of Action

Safety and Hazards

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E,6R)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O7/c1-4-16(3,21)7-5-6-10(2)9-22-15-14(20)13(19)12(18)11(8-17)23-15/h4,6,11-15,17-21H,1,5,7-9H2,2-3H3/b10-6+/t11-,12-,13+,14-,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHZDNHJZBEGME-PAHMEIBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC[C@](C)(C=C)O)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317098 | |

| Record name | Betulalbuside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64776-96-1 | |

| Record name | Betulalbuside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64776-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betulalbuside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Betulalbuside A and where is it found?

A1: this compound is a naturally occurring monoterpene glycoside. It has been isolated from a variety of plant sources, including the leaves of Betula alba (Birch) [], the fruits of Chaenomeles japonica (Japanese Quince) [], Cunila spicata (Lamiaceae) [], and Phlomis samia [], as well as the aerial parts of Phlomis carica [], Galium verum subsp. verum [], and Origanum acutidens [].

Q2: What is the structure of this compound?

A2: this compound is a glycoside formed by the linkage of a glucose molecule to a monoterpene alcohol. While the exact stereochemistry at the glucose linkage site can vary depending on the source, spectroscopic analyses have established its constitution as either 9-hydroxylinalool 9- or 1-hydroxylinalool 1-β-D-glucopyranoside [].

Q3: Are there any other similar compounds found in nature?

A3: Yes, a stereoisomer of this compound, named Betulalbuside B, has also been isolated from natural sources []. Additionally, other monoterpene glycosides like 8-hydroxylinaloyl, 3-O-beta-D-glucopyranoside [] and (2E)-2,6-dimethyl-2,7-octadien-1,6-diol-6-O-b-glucopyranoside [, ] share structural similarities with this compound.

Q4: What analytical techniques are commonly used to identify and characterize this compound?

A4: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR, play a crucial role in structure elucidation [, , , ]. Mass spectrometry (MS), often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), is also employed for identification and quantification [, , ].

Q5: Has this compound demonstrated any biological activities?

A5: While specific studies focusing solely on the biological activity of this compound are limited within the provided research papers, its presence alongside other bioactive compounds in various plant extracts suggests potential therapeutic applications. For instance, it has been identified in extracts exhibiting anti-inflammatory properties []. Further research is necessary to fully elucidate its potential bioactivities.

Q6: Are there any known applications of this compound?

A6: Currently, the research primarily focuses on the isolation, structural characterization, and identification of this compound from various plant sources [, , , , , , , , ]. Its potential applications, especially in therapeutic areas, require further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.